molecular formula C9H15NO B2575137 N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide CAS No. 1822297-06-2

N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide

Katalognummer: B2575137
CAS-Nummer: 1822297-06-2
Molekulargewicht: 153.225
InChI-Schlüssel: QURAXMRQNAFYID-HACHORDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide is a chiral acetamide derivative based on the bicyclo[2.2.1]heptane (norcamphor) scaffold, a structure of significant interest in medicinal chemistry and organic synthesis. With the molecular formula C9H15NO and a molecular weight of 153.22 g/mol , this compound is characterized by its rigid, three-dimensional bicyclic framework and a stereospecific (S)-configuration at the 2-position, which is critical for its interaction with asymmetric biological targets . The acetamide functional group makes it a valuable intermediate or potential pharmacophore in drug discovery efforts. The bicyclo[2.2.1]heptane structure is a privileged scaffold in pharmaceutical research, known for its ability to confer conformational restraint and improve the physicochemical properties of lead compounds. Research into structurally similar bicyclo[2.2.1]heptane derivatives highlights their potential applicability in the development of therapeutics for central nervous system (CNS) disorders, sleep disorders, and as key intermediates for complex molecular architectures . This specific enantiomer, with its defined (S)-configuration, is particularly valuable for studying stereospecific binding to biological receptors and enzymes. Applications and Research Value: This compound serves as a versatile building block in organic synthesis and medicinal chemistry. Its primary research applications include use as a chiral intermediate in the synthesis of more complex molecules, investigation as a potential pharmacophore in structure-activity relationship (SAR) studies, and utilization in the development of novel therapeutic agents, particularly those targeting neurological and psychiatric conditions . The rigid bicyclic structure can be used to probe enzyme active sites or to lock bioactive conformations. Safety and Handling: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols. Some related acetamide compounds may cause skin and eye irritation . For Research Use Only (RUO): This product is strictly for research purposes and is not intended for human, veterinary, or diagnostic use.

Eigenschaften

IUPAC Name

N-[(2S)-2-bicyclo[2.2.1]heptanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-6(11)10-9-5-7-2-3-8(9)4-7/h7-9H,2-5H2,1H3,(H,10,11)/t7?,8?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURAXMRQNAFYID-HACHORDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CC2CCC1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide typically involves the reaction of bicyclo[2.2.1]heptan-2-amine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine to facilitate the acylation process. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparison of Norbornane-Based Acetamide Derivatives

Compound Name Structural Features Biological Activity Synthesis Highlights Safety Profile (GHS)
N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide Chiral (2S) norbornane; unsubstituted acetamide Not explicitly reported (SAR probe) Likely via amine-acetyl chloride coupling Insufficient data
2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide 1,7,7-Trimethyl norbornane; phenoxy substituents Anti-inflammatory, analgesic, antipyretic Chloroacetylation + phenol coupling Not reported
2-Chloro-N-(2,2,3-trimethylbicyclo[2.2.1]heptanyl)acetamide Chloroacetamide; 2,2,3-trimethyl norbornane Pesticide intermediate Halogenation of parent amine H302, H315, H319, H335 (oral/eye hazards)
N-{3-Hydroxybicyclo[1.1.1]pentan-1-yl}acetamide Bicyclo[1.1.1]pentane (strain-enriched core); hydroxy group Laboratory chemical Unspecified H302, H315, H319, H335

Impact of Substituents on Bioactivity

  • Phenoxy Groups: Derivatives with substituted phenoxy moieties (e.g., ) exhibit anti-inflammatory activity, likely due to COX enzyme inhibition or cytokine modulation .
  • Halogenation : Chloroacetamide derivatives () are associated with pesticidal activity but carry higher toxicity risks (e.g., acute oral toxicity) .

Ring System Modifications

  • Bicyclo[3.1.1]heptane Derivatives: Compound 10VP91 () incorporates a larger bicyclo[3.1.1] system with a benzimidazole group, showing distinct target selectivity compared to norbornane analogs.
  • Bicyclo[1.1.1]pentane : The highly strained bicyclo[1.1.1] system in may improve metabolic stability but reduces synthetic accessibility .

Biologische Aktivität

N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide, also known as 2-{bicyclo[2.2.1]heptan-2-yl}acetamide, is a bicyclic compound with significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article synthesizes the available literature on its biological properties, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Structural Overview

  • Molecular Formula : C9H15NO
  • SMILES : C1CC2CC1CC2CC(=O)N
  • InChI : InChI=1S/C9H15NO/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H2,10,11)

The bicyclo[2.2.1]heptane framework contributes to the compound's unique properties, influencing its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of bicyclo[2.2.1]heptane derivatives as anticancer agents. A notable example is the compound 2e, which demonstrates potent CXCR2 antagonistic activity with an IC50 value of 48 nM and shows selectivity over CXCR1 (IC50 ratio of 60.4) .

Key Findings :

  • In Vitro Studies : Compound 2e exhibited significant anti-metastatic effects against pancreatic cancer cell lines (CFPAC1). The migration rate was inhibited by 20.2% after 48 hours of treatment .
  • Transwell Assays : The number of cells migrating through a Transwell membrane was significantly reduced in treated groups compared to controls, indicating a modulation of cell migration .

Stability and Pharmacokinetics

The pharmacokinetic profile of compound 2e was evaluated in rat models:

  • Oral Administration : Administered at a dose of 10 mg/kg, it reached a maximum concentration (Cmax) of 2863 ng/mL with a half-life (t½) of 2.58 hours .

Stability Tests :

  • The compound showed high stability in simulated gastric and intestinal fluids as well as in rat and human plasma (>99% stability), although it degraded significantly in liver microsomes (84% remaining in rat and 27% in human liver microsomes after 45 minutes) .

Structure-Activity Relationship (SAR)

The SAR analysis of bicyclo[2.2.1]heptane derivatives has been crucial for optimizing their biological activities. Modifications to the electron-withdrawing groups on the compound's structure led to variations in potency and selectivity against cancer cell lines .

Data Tables

Parameter Value
Molecular Weight155.23 g/mol
Cmax2863 ng/mL
2.58 hours
Stability in SGF>99% after 45 min
Stability in liver microsomesRat: 84%, Human: 27% after 45 min

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, exo-2-aminonorbornane derivatives react with acetamide precursors under basic conditions (e.g., triethylamine) to form the target compound. Key steps include chloroacetylation of amines followed by substitution with bicyclo[2.2.1]heptane-derived intermediates. Yields exceeding 75% are achievable with optimized stoichiometry and purification via column chromatography .

Q. How is the stereochemical integrity of the (2S)-configured bicycloheptane moiety confirmed?

Chiral HPLC with columns like Daicel OD-RH (acetonitrile/KPF6 eluent) is used to resolve enantiomers. Retention times and optical rotation values ([α]25D) are compared to reference standards. For example, enantiomers of related bicycloheptane derivatives showed 97.2% ee with distinct HPLC retention times (e.g., 22.867 min vs. 19.231 min for opposing enantiomers) .

Q. What spectroscopic techniques validate the structure of this compound?

1H-NMR (400 MHz, CDCl3) is critical for confirming acetamide proton signals (δ ~11.83 ppm, singlet) and bicycloheptane ring protons (δ ~3.21 ppm, multiplet). IR spectroscopy identifies carbonyl stretches (~1650 cm⁻¹) and NH bending modes. Mass spectrometry (ESI-TOF) provides molecular ion confirmation (e.g., [M+H]+ at m/z 210.16) .

Advanced Research Questions

Q. How do structural modifications to the acetamide group influence biological activity?

Substituting the acetamide with bulkier groups (e.g., benzoyl or phenoxyacetyl) alters receptor binding. For instance, 2-(substituted phenoxy)-N-bicycloheptyl acetamides showed enhanced anti-inflammatory activity (85% inhibition of carrageenan-induced edema vs. 78% for unmodified analogs) due to improved hydrophobic interactions with COX-2 . Conversely, fluorinated analogs exhibited reduced activity, highlighting the sensitivity of the pharmacophore to electronic effects .

Q. What strategies resolve contradictions in activity data across studies?

Contradictions often arise from stereochemical or regiochemical variations. For example, (1R,2S,4S)-configured analogs of bicycloheptane derivatives showed 10-fold higher CaV1.3 calcium channel inhibition (IC50 = 0.12 μM) compared to (1S,2R,4R) enantiomers (IC50 = 1.3 μM) . Systematic enantiomer separation and in vitro assays (e.g., patch-clamp electrophysiology) are essential for clarifying structure-activity relationships (SAR).

Q. How can iridium-catalyzed C-H activation improve synthesis efficiency?

Iridium catalysts enable direct functionalization of bicycloheptane scaffolds. For example, N-((1R,2R,4S)-bicycloheptan-2-yl)-4-fluorobenzamide was synthesized via iridium-mediated coupling of 4-fluoroaniline with norbornene, achieving 88% yield without protecting-group strategies. This method reduces steps and improves atom economy .

Q. What in silico tools predict the pharmacokinetic properties of this compound?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with targets like GIRK1/2 potassium channels. Pharmacokinetic parameters (e.g., logP = 2.1, t1/2 = 4.2 h) are predicted using QSAR models trained on bicyclic acetamide datasets. These tools guide prioritization of analogs for in vivo studies .

Methodological Guidance

8. Designing experiments to assess metabolic stability:

  • Step 1: Incubate the compound with liver microsomes (human/rat) at 37°C.
  • Step 2: Use LC-MS/MS to monitor parent compound depletion over time (0–120 min).
  • Step 3: Calculate intrinsic clearance (Clint) using the half-life method. For example, N-bicycloheptyl acetamides showed Clint = 12 mL/min/kg, indicating moderate hepatic extraction .

9. Addressing low solubility in aqueous assays:

  • Approach: Use co-solvents (≤10% DMSO) or lipid-based nanoemulsions.
  • Validation: Dynamic light scattering (DLS) confirms particle size <200 nm. For instance, nanoformulated analogs achieved 95% dissolution in PBS (pH 7.4) vs. 40% for free compounds .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.